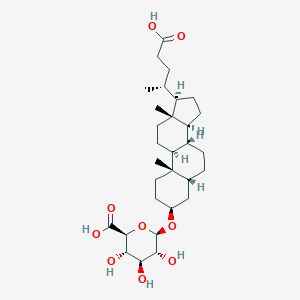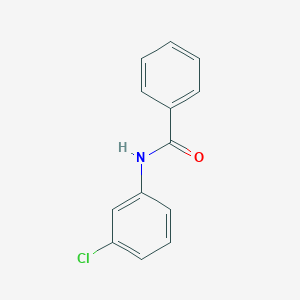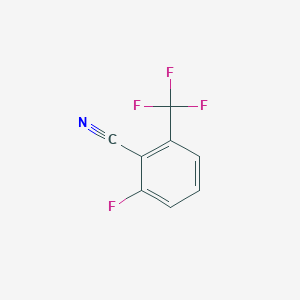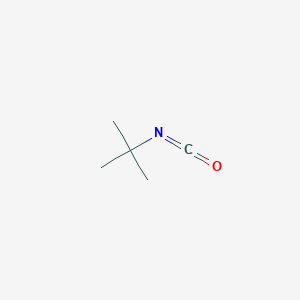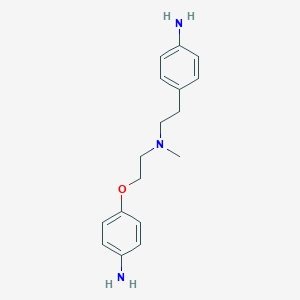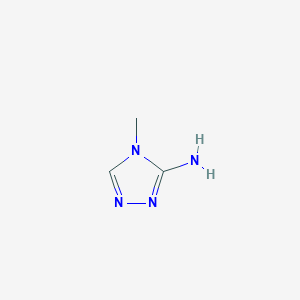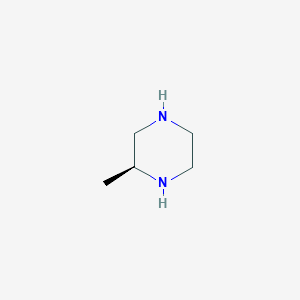
(S)-(+)-2-甲基哌嗪
描述
(S)-(+)-2-Methylpiperazine is a chiral piperazine derivative, characterized by the presence of a methyl group at the second position of the piperazine ring
科学研究应用
(S)-(+)-2-Methylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting central nervous system disorders.
Industry: Utilized in the production of polymers and as a corrosion inhibitor in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Methylpiperazine typically involves the chiral resolution of racemic 2-Methylpiperazine or the asymmetric synthesis using chiral catalysts. One common method is the reduction of 2-Methylpyrazine using chiral reducing agents to obtain the desired enantiomer.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of 2-Methylpyrazine in the presence of chiral catalysts. The reaction conditions include high pressure and temperature to ensure complete conversion and high enantiomeric purity.
化学反应分析
Types of Reactions: (S)-(+)-2-Methylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
作用机制
The mechanism of action of (S)-(+)-2-Methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.
相似化合物的比较
Piperazine: The parent compound, lacking the methyl group, is widely used in medicinal chemistry.
2-Methylpiperazine: The racemic mixture of the compound.
N-Methylpiperazine: Another derivative with a methyl group on the nitrogen atom.
Uniqueness: (S)-(+)-2-Methylpiperazine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it a valuable compound for the development of enantioselective drugs and catalysts.
属性
IUPAC Name |
(2S)-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMNTHCQHJPVAZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74879-18-8 | |
| Record name | 2-Methylpiperazine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074879188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-2-Methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPIPERAZINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5VI3S1YC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (S)-(+)-2-Methylpiperazine often acts as a structure-directing agent or ligand in various chemical systems. Its interaction is primarily driven by:
- Hydrogen Bonding: The two nitrogen atoms in the piperazine ring readily form hydrogen bonds with anions and protic solvents. This is crucial for constructing supramolecular architectures and influencing crystal packing. [, , , ]
- Coordination to Metal Centers: The nitrogen atoms can also act as Lewis bases, coordinating to metal ions. This is exploited in the formation of metal-organic frameworks and other coordination complexes. [, , ]
- Chiral Interactions: The inherent chirality of (S)-(+)-2-Methylpiperazine induces chirality in the resulting materials or complexes, leading to interesting optical properties and enantioselective catalysis. [, , , ]
ANone: * Molecular Formula: C5H12N2* Molecular Weight: 100.16 g/mol* Spectroscopic Data: * 1H NMR (CDCl3): δ 1.09 (d, J = 6.4 Hz, 3H, CH3), 1.40-1.60 (m, 2H, CH2), 1.70-1.90 (m, 2H, CH2), 2.35-2.55 (m, 2H, CH2), 2.80-3.00 (m, 3H, CH2 + CH). * 13C NMR (CDCl3): δ 15.6 (CH3), 33.4 (CH2), 46.4 (CH2), 49.2 (CH2), 55.7 (CH).
ANone: The incorporation of (S)-(+)-2-Methylpiperazine can significantly influence the properties of resulting materials, often leading to:
- Non-Centrosymmetry: Its chiral nature can induce non-centrosymmetric crystal packing, leading to materials exhibiting ferroelectricity, piezoelectricity, and second harmonic generation (SHG) activity. [, , , ]
- Porosity and Framework Formation: It can act as a building block in metal-organic frameworks (MOFs) and other porous materials, influencing pore size, shape, and functionality. [, ]
- Optical Activity: (S)-(+)-2-Methylpiperazine-based materials can exhibit circular dichroism (CD) and circularly polarized luminescence (CPL), properties valuable for chiral sensing and optoelectronics. [, , ]
ANone: Yes, (S)-(+)-2-Methylpiperazine can be employed in different catalytic applications:
- Chiral Ligand: It serves as a chiral ligand in asymmetric catalysis, where it coordinates to metal centers, creating a chiral environment around the metal and promoting enantioselective reactions. [, ]
ANone: Yes, computational methods have been used to investigate:
- Density Functional Theory (DFT) Calculations: To predict electronic structure, bandgaps, and optical properties of (S)-(+)-2-Methylpiperazine-based materials. [, ]
ANone: While limited research focuses specifically on modifying (S)-(+)-2-Methylpiperazine, structural changes like N-substitution or variations in the stereochemistry at the methyl group could impact:
ANone: As with any chemical, appropriate safety precautions should be taken when handling (S)-(+)-2-Methylpiperazine. Consult the material safety data sheet (MSDS) for specific information on hazards and handling procedures.
ANone: Further research focusing on in vivo studies and potential pharmacological applications would be needed to address these aspects.
ANone: The research papers highlight the following analytical techniques for characterization:
- Single-crystal X-ray diffraction: To determine the crystal structures and confirm the absolute configuration of chiral compounds. [, , , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: To analyze the structure and purity of synthesized compounds. []
- Circular Dichroism (CD) spectroscopy: To investigate the chiroptical properties and secondary structures of materials. [, , ]
- UV-Vis Spectroscopy: To study electronic transitions and estimate bandgaps in materials. []
- Infrared (IR) Spectroscopy: To identify functional groups and analyze bonding interactions. [, ]
- Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition patterns of materials. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


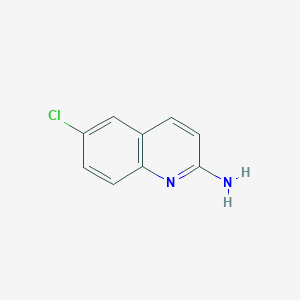
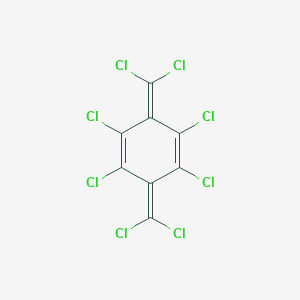
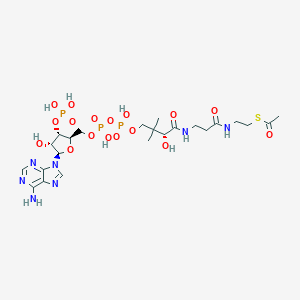
![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)
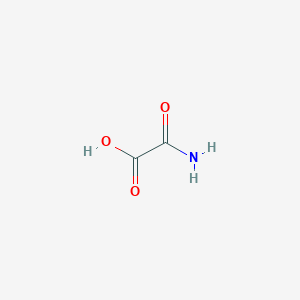
![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)
